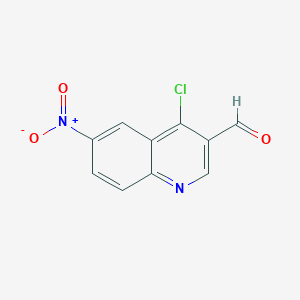
2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a piperidin-2-yl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with ammonia and aldehydes.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and an appropriate leaving group on the pyridine ring.
Attachment of the Piperidin-2-yl Group: The piperidin-2-yl group can be attached through nucleophilic substitution or addition reactions, often involving piperidine and a suitable electrophile on the pyridine ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine ring or the piperidin-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a lead compound in drug discovery for its potential pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butylthio)-3-(piperidin-2-yl)quinoline
- 2-(tert-Butylthio)-3-(piperidin-2-yl)benzene
- 2-(tert-Butylthio)-3-(piperidin-2-yl)pyrimidine
Uniqueness
2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H22N2S |
|---|---|
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C14H22N2S/c1-14(2,3)17-13-11(7-6-10-16-13)12-8-4-5-9-15-12/h6-7,10,12,15H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
OGWDRJSSQBNCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


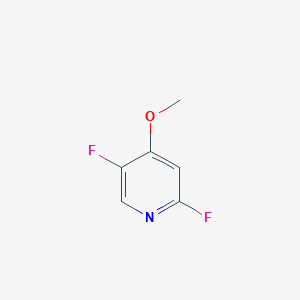
![3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010296.png)
![2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid](/img/structure/B13010303.png)
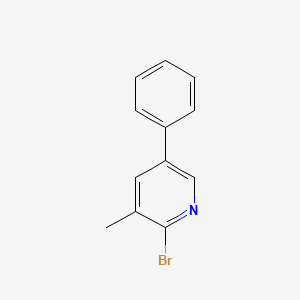
![tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13010315.png)
![8-Oxabicyclo[3.2.1]octan-6-ol](/img/structure/B13010317.png)
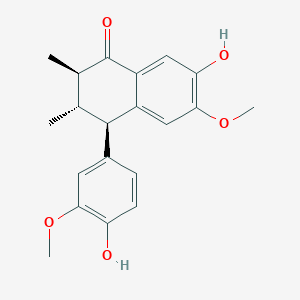
![tert-Butyl4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13010336.png)
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
![5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13010343.png)
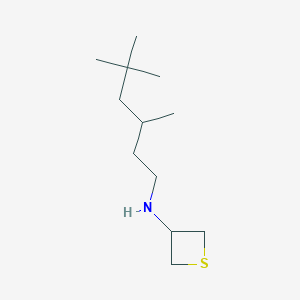
![2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B13010363.png)
![1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid](/img/structure/B13010374.png)
